2-(Bromomethyl)-6-methyl-1,3-benzothiazole
Description
Butriptyline, sold under the brand name Evadyne among others, is a tricyclic antidepressant that has been used in the United Kingdom and several other European countries for the treatment of depression. It is closely related to amitriptyline and is known for its potent antihistamine and anticholinergic effects .
Properties
CAS No. |
110722-47-9 |
|---|---|
Molecular Formula |
C9H8BrNS |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNS/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |
InChI Key |
JMQNWJRZADSZKL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)CBr |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)CBr |
Synonyms |
2-(BROMOMETHYL)-6-METHYLBENZOTHIAZOLE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butriptyline is synthesized through a series of chemical reactions starting from dibenzocycloheptene derivatives. The synthesis involves the alkylation of dibenzocycloheptene with a suitable alkyl halide in the presence of a base, followed by further modifications to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of butriptyline typically involves large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Types of Reactions:
Oxidation: Butriptyline can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert butriptyline to its corresponding amine derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the aromatic rings or the side chain
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted butriptyline derivatives depending on the nucleophile used
Scientific Research Applications
Butriptyline has been extensively studied for its pharmacological properties and has applications in various fields:
Chemistry: Used as a reference compound in the study of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Used in the treatment of depression and studied for its potential in treating other psychiatric disorders.
Industry: Utilized in the development of new antidepressant drugs and in pharmacological research
Mechanism of Action
Butriptyline exerts its effects primarily through antagonism of the serotonin transporter and histamine H1 receptor. It also acts as an antagonist at the 5-hydroxytryptamine receptor 2A. These actions lead to increased levels of serotonin in the synaptic cleft and reduced histamine activity, contributing to its antidepressant and sedative effects .
Comparison with Similar Compounds
Butriptyline is part of the tricyclic antidepressant family, specifically a dibenzocycloheptadiene. Similar compounds include:
- Amitriptyline
- Nortriptyline
- Protriptyline
- Imipramine
- Iprindole
Uniqueness: Butriptyline is unique in its relatively late introduction and atypical pharmacology compared to other tricyclic antidepressants. It has potent antihistamine effects with reduced severity of side effects like sedation and a lower risk of interactions with other medications .
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